

The Volatile Charm of Hexyl Propionate: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Hexyl propionate*

Cat. No.: B1199626

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For: Researchers, scientists, and drug development professionals.

Abstract

Hexyl propionate, a carboxylate ester, is a significant contributor to the characteristic aroma of numerous fruits and is widely utilized as a flavor and fragrance agent in the food, beverage, and cosmetic industries. This technical guide provides a comprehensive overview of the role of **hexyl propionate** as a volatile flavor compound. It delves into its physicochemical properties, natural occurrence, sensory characteristics, biosynthesis, and the analytical methodologies employed for its extraction and quantification. This document aims to serve as a valuable resource for professionals engaged in flavor science, food chemistry, and drug development by presenting detailed experimental protocols, quantitative data, and visual representations of its biochemical pathways and analytical workflows.

Introduction

Hexyl propionate ($C_9H_{18}O_2$) is an organic compound recognized for its pleasant, fruity aroma, often described as reminiscent of apple and pear with sweet, waxy, and slightly floral undertones.^{[1][2]} Its presence has been identified in a variety of fruits, including apples, apricots, melons, passion fruit, and plums.^[3] As a volatile organic compound (VOC), it plays a crucial role in the overall flavor profile of these fruits, contributing to their desirable sensory attributes.^[4] Beyond its natural occurrence, **hexyl propionate** is synthesized for use as a flavoring agent in an array of food products, including beverages, candies, and baked goods, as well as a fragrance component in cosmetics and personal care items.^[5] Understanding the

multifaceted nature of this compound, from its biochemical synthesis in plants to its perception by the human olfactory system, is paramount for its effective application in various industries.

Physicochemical Properties

A thorough understanding of the physicochemical properties of **hexyl propionate** is essential for its effective extraction, analysis, and application. These properties are summarized in Table 1.

Property	Value	Reference(s)
Molecular Formula	C ₉ H ₁₈ O ₂	[6]
Molecular Weight	158.24 g/mol	[6]
CAS Number	2445-76-3	[7]
FEMA Number	2576	[8]
JECFA Number	144	[8]
Appearance	Colorless liquid	[4]
Odor Profile	Fruity, sweet, apple, pear, waxy, green, musty	[1][9]
Boiling Point	189-191 °C; 73-74 °C at 10 mmHg	[4][10]
Melting Point	-57.5 °C	[4]
Density	0.871 g/mL at 25 °C	[10]
Refractive Index	n _{20/D} 1.411 - 1.414	[10]
Solubility	Insoluble in water; soluble in alcohol and propylene glycol	[1][11]
LogP (o/w)	3.333 (est)	[1]

Natural Occurrence and Quantitative Data

Hexyl propionate is a natural constituent of many fruits. Its concentration can vary significantly depending on the fruit variety, maturity, and storage conditions. Table 2 provides a summary of the reported concentrations of **hexyl propionate** in various apple cultivars.

Apple Cultivar	Concentration ($\mu\text{g/kg FW}$)	Reference(s)
'Ruixue' (180 DAFB)	2.58 ± 0.29	[12]
'Ruixue' (195 DAFB)	2.89 ± 0.32	[12]
'Ruixue' (210 DAFB)	3.05 ± 0.28	[12]
Various Cultivars (Average)	180.82 (Range: 0–1404.90)	[10]

DAFB: Days After Full Bloom FW: Fresh Weight

Sensory Characteristics and Flavor Thresholds

The sensory perception of **hexyl propionate** is a key aspect of its role as a flavor compound. Its characteristic fruity and sweet aroma is a significant contributor to the overall flavor of many products. The odor and flavor thresholds of a compound are critical parameters that determine its sensory impact. The detection threshold is the minimum concentration at which a substance can be detected, while the recognition threshold is the concentration at which it can be identified.

Threshold Type	Medium	Value	Reference(s)
Odor Detection Threshold	Air	8 ppb	[3]
Taste Threshold	Not specified	10 ppm	[3]

It is important to note that sensory thresholds are not absolute values and can be influenced by various factors, including the matrix in which the compound is present (e.g., water, ethanol, food matrix), temperature, and individual sensitivity.[\[13\]](#) For instance, the perceived intensity of an aroma compound can be affected by the ethanol concentration in alcoholic beverages.

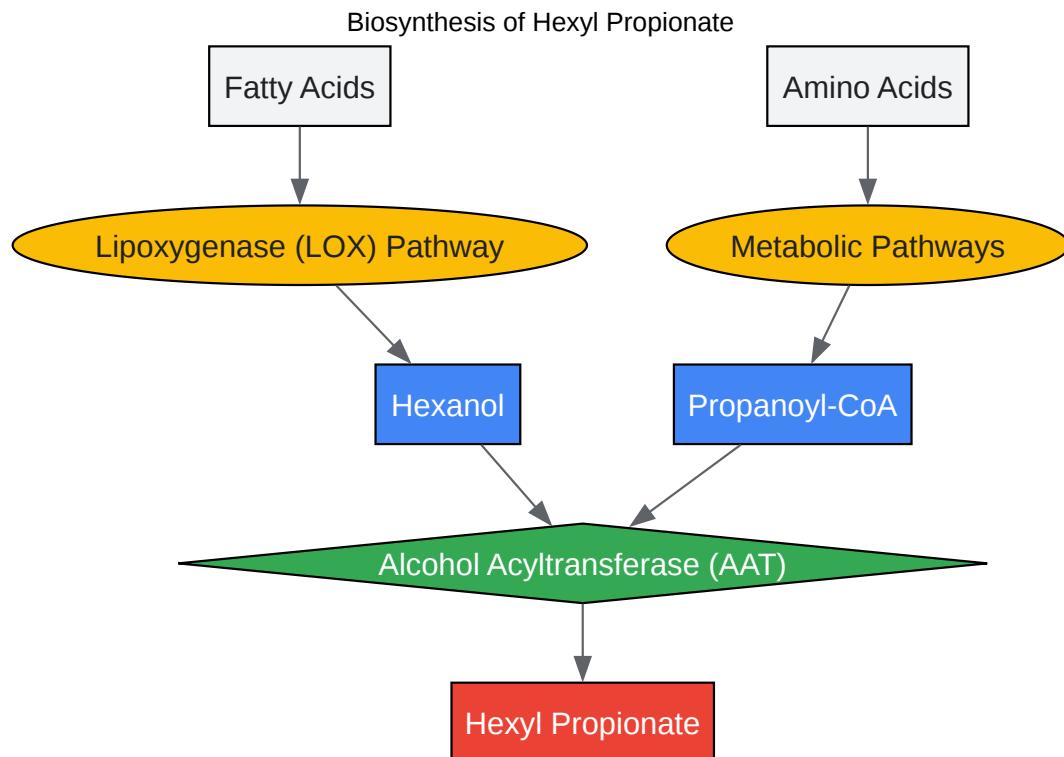
Biosynthesis of Hexyl Propionate in Plants

The biosynthesis of esters like **hexyl propionate** in plants is a complex process primarily catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). These enzymes facilitate the transfer of an acyl group from an acyl-CoA donor to an alcohol acceptor.

The biosynthesis of **hexyl propionate** involves the following key steps:

- Formation of Precursors: The biosynthesis begins with the generation of the necessary precursors: hexanol and propanoyl-CoA. Hexanol is typically derived from the lipoxygenase (LOX) pathway, which involves the breakdown of fatty acids. Propanoyl-CoA can be synthesized through various metabolic pathways, including the catabolism of certain amino acids and odd-chain fatty acids.
- Esterification: An alcohol acyltransferase (AAT) enzyme catalyzes the condensation of hexanol and propanoyl-CoA to form **hexyl propionate**.

The specificity of the AAT enzyme for its alcohol and acyl-CoA substrates plays a crucial role in determining the profile of volatile esters produced by a particular fruit.[\[10\]](#)



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Biosynthesis of Hexyl Propionate

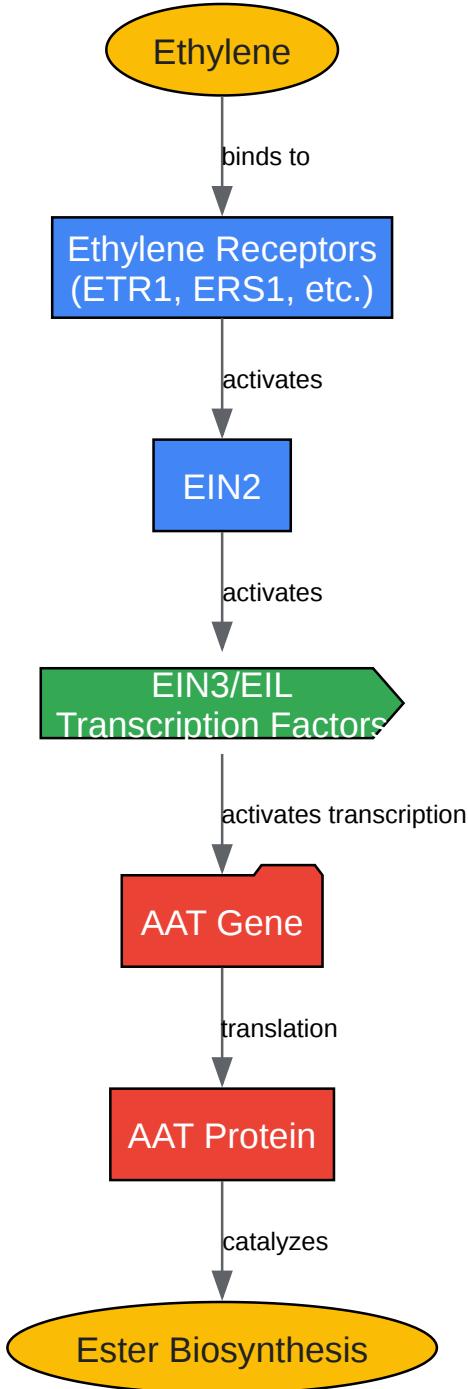
Regulation of Biosynthesis

The production of volatile esters, including **hexyl propionate**, is a highly regulated process in plants, often linked to fruit ripening. The expression of AAT genes is influenced by various factors, with the plant hormone ethylene playing a central role, particularly in climacteric fruits like apples.

Ethylene signaling initiates a transcriptional cascade that leads to the expression of various ripening-related genes, including those encoding AAT enzymes. The ethylene signal is perceived by receptors, which then initiates a signaling pathway involving proteins such as

EIN2 and transcription factors like EIN3/EIL. These transcription factors can directly or indirectly activate the expression of AAT genes, leading to an increase in ester biosynthesis during ripening.

Ethylene Signaling and AAT Gene Regulation

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Ethylene Regulation of AAT Gene Expression

Experimental Protocols

Accurate quantification and characterization of **hexyl propionate** in complex matrices require robust analytical methods. The following sections detail common experimental protocols for the extraction and analysis of this volatile compound.

Extraction of Volatile Compounds from Fruit Matrix using Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free, sensitive, and widely used technique for the extraction of volatile and semi-volatile compounds from various matrices.

Materials and Equipment:

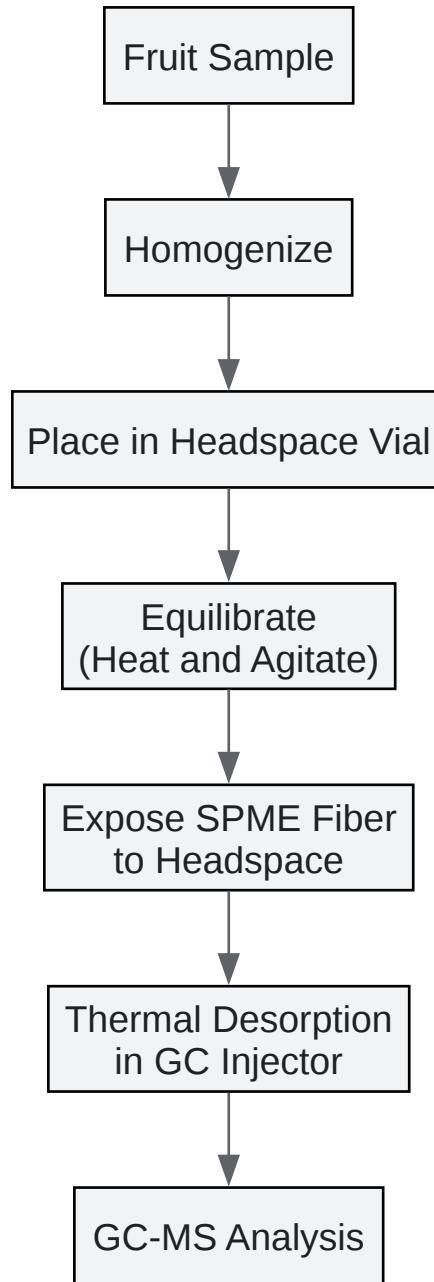
- Homogenizer (e.g., blender)
- 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
- SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
- Heating block or water bath with temperature and agitation control
- Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

- Sample Preparation: Homogenize a representative sample of the fruit pulp.
- Vial Preparation: Weigh approximately 5 g of the homogenized fruit pulp into a 20 mL headspace vial.
- Matrix Modification (Optional): To enhance the release of volatiles, add a saturated solution of NaCl (e.g., 1 g of NaCl and 5 mL of deionized water) to the vial. This increases the ionic strength of the sample matrix.

- Equilibration: Seal the vial and place it in a heating block or water bath at a controlled temperature (e.g., 40-60 °C) with constant agitation for a defined period (e.g., 15-30 minutes) to allow the volatiles to equilibrate in the headspace.
- Extraction: Expose the SPME fiber to the headspace of the vial for a specific time (e.g., 30 minutes) at the same temperature.
- Desorption: Retract the fiber and immediately insert it into the heated injection port of the GC-MS for thermal desorption of the analytes onto the analytical column.

HS-SPME Experimental Workflow

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HS-SPME Experimental Workflow

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the separation, identification, and quantification of volatile compounds.

Instrumentation and Conditions:

- Gas Chromatograph: Equipped with a split/splitless injector and a mass selective detector (MSD).
- Column: A non-polar or mid-polar capillary column is typically used, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 μ m film thickness).
- Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
- Injector Temperature: 250 °C.
- Oven Temperature Program:
 - Initial temperature: 40 °C, hold for 2 minutes.
 - Ramp to 150 °C at 5 °C/min.
 - Ramp to 250 °C at 10 °C/min, hold for 5 minutes.
- MSD Parameters:
 - Transfer Line Temperature: 280 °C.
 - Ion Source Temperature: 230 °C.
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Scan Range: m/z 35-350.

Quantification: Quantification is typically performed using an internal or external standard method. A calibration curve is generated by analyzing a series of standard solutions of **hexyl**

propionate of known concentrations. The peak area of **hexyl propionate** in the sample is then used to determine its concentration based on the calibration curve.

Sensory Analysis by Gas Chromatography-Olfactometry (GC-O)

GC-O combines the separation power of GC with the human nose as a detector to identify odor-active compounds in a sample.

Procedure:

- Sample Analysis: An extract of the volatile compounds is injected into the GC-O system.
- Effluent Splitting: The effluent from the GC column is split between a conventional detector (e.g., FID or MS) and a sniffing port.
- Olfactory Detection: A trained panelist sniffs the effluent from the sniffing port and records the retention time and a descriptor for each perceived odor.
- Aroma Extract Dilution Analysis (AEDA): To determine the relative importance of the odor-active compounds, the sample extract is serially diluted and re-analyzed by GC-O. The highest dilution at which an odor is still detectable is known as the flavor dilution (FD) factor. Compounds with higher FD factors are considered more potent odorants.

Conclusion

Hexyl propionate is a pivotal volatile compound that significantly influences the flavor and aroma of a wide range of fruits and food products. Its characteristic fruity and sweet sensory profile makes it a valuable ingredient in the flavor and fragrance industry. This technical guide has provided a comprehensive overview of the current scientific understanding of **hexyl propionate**, encompassing its physicochemical properties, natural distribution, sensory attributes, and biosynthesis. The detailed experimental protocols for its extraction and analysis offer practical guidance for researchers and industry professionals. A deeper understanding of the biosynthesis and regulation of **hexyl propionate** will continue to open new avenues for the enhancement of flavor in natural and processed foods, as well as for novel applications in other fields.

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